Cas no 13328-85-3 (3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID)

3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID 化学的及び物理的性質
名前と識別子
-
- 3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID
- isochroMan-1-carboxylic acid
- isochromane-1-carboxylic acid
- Oprea1_778230
- AKOS022473978
- AKOS000547675
- SR-01000465342
- F0914-7167
- 3,4-dihydro-1H-isochromene-1-carboxylicacid
- Z255149974
- ZHCPCHSZBGPHCK-UHFFFAOYSA-N
- 3,4-dihydro-1H-isochromene-1-carboxylic acid
- AR3056
- MFCD00457636
- EU-0008492
- EN300-29227
- SR-01000465342-1
- HMS1703J15
- 1H-2-Benzopyran-1-carboxylic acid, 3,4-dihydro-
- Oprea1_661773
- BS-13811
- 13328-85-3
- CS-0075082
- DA-45955
- SCHEMBL2720399
- DTXSID10390106
- 827-943-8
- Isochroman-1-carboxylic acid
- FD56854
- 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
-
- MDL: MFCD00457636
- インチ: InChI=1S/C10H10O3/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H,11,12)
- InChIKey: ZHCPCHSZBGPHCK-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)CCOC2C(=O)O
計算された属性
- せいみつぶんしりょう: 178.062994177g/mol
- どういたいしつりょう: 178.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 色と性状: Solid
3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0914-7167-2.5g |
3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
13328-85-3 | 95% | 2.5g |
$582.0 | 2023-09-07 | |
| Enamine | EN300-29227-0.05g |
3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
13328-85-3 | 95.0% | 0.05g |
$38.0 | 2025-03-19 | |
| Enamine | EN300-29227-10.0g |
3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
13328-85-3 | 95.0% | 10.0g |
$945.0 | 2025-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1145722-100mg |
Isochroman-1-carboxylic acid |
13328-85-3 | 98% | 100mg |
¥714.00 | 2024-08-09 | |
| Enamine | EN300-29227-0.25g |
3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
13328-85-3 | 95.0% | 0.25g |
$80.0 | 2025-03-19 | |
| Life Chemicals | F0914-7167-5g |
3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
13328-85-3 | 95% | 5g |
$895.0 | 2023-09-07 | |
| Enamine | EN300-29227-10g |
3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
13328-85-3 | 95% | 10g |
$1277.0 | 2023-09-06 | |
| AstaTech | AR3056-0.25/G |
ISOCHROMAN-1-CARBOXYLIC ACID |
13328-85-3 | 95% | 0.25g |
$168 | 2023-09-15 | |
| TRC | I779250-25mg |
Isochroman-1-carboxylic Acid |
13328-85-3 | 25mg |
$ 50.00 | 2022-06-04 | ||
| Enamine | EN300-29227-0.1g |
3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
13328-85-3 | 95.0% | 0.1g |
$56.0 | 2025-03-19 |
3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID 関連文献
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
2. Book reviews
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACIDに関する追加情報
3,4-Dihydro-1H-2-benzopyran-1-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 13328-85-3, commonly referred to as 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, is a fascinating molecule with a rich structural complexity and diverse applications. This compound belongs to the class of benzo-fused pyrano derivatives, which have garnered significant attention in both academic and industrial research due to their unique properties and potential uses. In this article, we will delve into the structural characteristics, synthesis methods, physical properties, and the latest research findings related to this compound.
3,4-Dihydro-1H-2-benzopyran-1-carboxylic acid is a bicyclic compound comprising a benzene ring fused to a dihydropyrane ring system. The presence of the carboxylic acid group at the 1-position of the dihydropyrane ring imparts it with acidic properties, making it a versatile building block in organic synthesis. Recent studies have highlighted its role as an intermediate in the synthesis of various bioactive compounds, including pharmaceutical agents and agrochemicals.
The synthesis of 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriately substituted dihydrochalcones under acidic or basic conditions. Another approach utilizes oxidative coupling reactions or enzymatic transformations to construct the benzo-fused pyrane framework. Researchers have also explored green chemistry methodologies to synthesize this compound, emphasizing sustainability and environmental friendliness.
From a physical standpoint, 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid exhibits interesting properties such as moderate solubility in polar solvents and a melting point that makes it suitable for various chemical transformations. Its stability under different reaction conditions has been extensively studied, particularly in the context of its use as an intermediate in drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the electronic structure and reactivity of 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid with unprecedented accuracy. These studies have provided insights into its potential applications in materials science, such as its use as a precursor for functional polymers or as a component in organic electronics.
In the field of pharmacology, 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has shown promise as a lead compound for developing new drugs targeting various therapeutic areas. For instance, studies have demonstrated its ability to modulate enzyme activity and interact with key biological pathways involved in inflammation and neurodegenerative diseases.
The versatility of 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid extends to its applications in agrochemistry. Researchers have investigated its potential as a plant growth regulator and as an active ingredient in pesticides due to its ability to influence plant metabolism and pest behavior.
In conclusion, 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS No. 13328-85
13328-85-3 (3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID) 関連製品
- 1337169-78-4(3-Chloro-2-(morpholin-3-yl)phenol)
- 852140-77-3(1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea)
- 1805491-16-0(Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate)
- 895456-79-8(3-(4-chlorobenzenesulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylpropanamide)
- 2680847-81-6([(Azetidin-3-yl)methyl][(5-chloropyrazin-2-yl)methyl]methylamine)
- 2060052-44-8(Ethyl 3-formyl-2-methylbenzoate)
- 2411198-39-3(2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one)
- 185950-63-4(Isoquinolin-3-yl trifluoromethanesulfonate)
- 87816-74-8(Flufenamic Acid Glucuronide)
- 749814-89-9(1-(Benzylamino)-5-methylhexan-3-one)
